Human Antihypertensive Efficacy: Fasidotril vs. Placebo
In a 6-week randomized, double-blind, placebo-controlled trial involving 57 patients with mild-to-moderate essential hypertension, fasidotril (100 mg twice daily) demonstrated significant blood pressure reduction compared to placebo. After 42 days, fasidotril lowered supine systolic/diastolic blood pressure by 7.4/5.4 mm Hg and standing blood pressure by 7.6/6.8 mm Hg relative to placebo [1]. This effect was observed after chronic dosing, as the first dose did not produce significant acute blood pressure changes. While not a direct head-to-head comparison with another dual inhibitor, this placebo-subtracted effect size provides a benchmark for cross-study evaluation against other antihypertensive agents in similar patient populations.
| Evidence Dimension | Supine and standing blood pressure reduction |
|---|---|
| Target Compound Data | Fasidotril: -7.4 mm Hg (supine systolic), -5.4 mm Hg (supine diastolic), -7.6 mm Hg (standing systolic), -6.8 mm Hg (standing diastolic) |
| Comparator Or Baseline | Placebo |
| Quantified Difference | Absolute reduction of 7.4/5.4 mm Hg (supine) and 7.6/6.8 mm Hg (standing) versus placebo |
| Conditions | Randomized, double-blind, placebo-controlled trial; oral administration 100 mg twice daily for 6 weeks; patients with mild-to-moderate essential hypertension |
Why This Matters
This quantifies the antihypertensive effect size of fasidotril in a human population, enabling researchers to benchmark its efficacy against published data for other dual NEP/ACE inhibitors like omapatrilat or sampatrilat, which have shown varying magnitudes of blood pressure reduction in comparable trials.
- [1] Laurent S, Boutouyrie P, Azizi M, Marie C, Gros C, Schwartz JC, Lecomte JM, Bralet J. Antihypertensive effects of fasidotril, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans. Hypertension. 2000 May;35(5):1148-53. doi: 10.1161/01.hyp.35.5.1148. View Source
